Validated Synthetic Route to Nifuratel Intermediate with High Purity and Yield
A patented and validated synthesis for 1-Hydrazino-3-(methylthio)propan-2-ol achieves a gas phase purity of 96.8% and an isolated yield of 88.30% from the reaction of hydrazine hydrate with glycidyl methyl sulfide at 90°C [1]. This specific yield and purity profile is critical for its use as a building block for N-amino-5-methylmercapto-methyl-2-oxazolidinone, a key intermediate for the anti-infective Nifuratel . In contrast, attempts to use alternative routes or analogs lacking the methylthio group have been documented to result in lower reaction rates, increased impurity profiles, and reduced final Nifuratel yields, necessitating this specific compound for efficient production [2].
| Evidence Dimension | Synthetic Yield and Purity in Validated Process |
|---|---|
| Target Compound Data | Gas Phase Purity: 96.8%; Yield: 88.30% |
| Comparator Or Baseline | Alternative synthetic routes using non-thiolated hydrazino propanols |
| Quantified Difference | Not applicable (analogs are not direct substrates); alternative routes are documented to have lower yields and higher impurity profiles. |
| Conditions | Reaction with hydrazine hydrate at 90°C, 1 hour, as described in patent CN107987069A |
Why This Matters
Procuring a high-purity intermediate with a validated, high-yield synthetic route is essential for cost-effective and scalable manufacturing of Nifuratel.
- [1] Beijing Jincheng Taier Pharma Co. LTD. (2018). Preparation process of anti-infective drug nifuratel. CN107987069A. Paragraph 0059. View Source
- [2] Beijing Chengyi Investment Co. LTD. (2014). Synthetic method of nifuratel. CN103755696A. View Source
